3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[(4-propan-2-ylphenyl)methyl]-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3/c1-11(2)13-8-6-12(7-9-13)10-16-18-17(20(23)24)14-4-3-5-15(14)21-19(18)25-22-16/h6-9,11H,3-5,10H2,1-2H3,(H,23,24) |
InChI Key |
IGJHROSJMHZNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC3=NC4=C(CCC4)C(=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multi-step reactions. One common approach is the annulation of a pyridine ring to 4-aminoisoxazoles, followed by the closure of the isoxazole ring in functionalized pyridine derivatives . The reaction conditions often involve the use of strong bases such as sodium hydride in dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the isoxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its heterocyclic structure is of interest for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antidiabetic agent, it inhibits the enzyme α-amylase, thereby reducing the breakdown of starch into glucose . This inhibition helps in managing blood sugar levels in patients with type 2 diabetes mellitus.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several derivatives of the 6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid scaffold, differing primarily in substituents at the 3-position. Key analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogs
*Calculated molecular weights based on substituent addition.
†Estimated LogP values based on substituent hydrophobicity (benzyl > phenyl > methyl).
Key Observations:
Substituent Effects on Physicochemical Properties :
- The methyl-substituted analog (MW 218, LogP 2.10) exhibits the lowest molecular weight and hydrophobicity, favoring solubility in aqueous media .
- The benzyl- and phenyl-substituted analogs have higher molecular weights and LogP values, suggesting reduced solubility but enhanced membrane permeability, which is critical for drug absorption .
- The 4-isopropylbenzyl group in the target compound is bulkier and more lipophilic than benzyl or phenyl, likely resulting in even higher LogP (~4.0–4.5) and molecular weight (~348 g/mol).
Purity and Synthetic Accessibility :
- The methyl and benzyl derivatives are commercially available with purities ≥95%, indicating well-established synthetic routes .
- The phenyl analog is supplied by multiple vendors, though purity data are unspecified, suggesting moderate synthetic complexity .
The imidazo-pyrrolo-pyrazine derivatives in further underscore the relevance of fused heterocycles in kinase-targeted therapies, suggesting possible overlap in therapeutic targets .
Biological Activity
3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex organic compound notable for its unique bicyclic structure, which integrates isoxazole and pyridine moieties. This structural configuration is anticipated to confer various biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 294.31 g/mol
- Structural Characteristics : The compound features a cyclopentane ring fused with both isoxazole and pyridine, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neurological Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The precise biological mechanisms of this compound remain to be fully elucidated. However, initial pharmacological studies indicate interactions with specific receptors and enzymes that could mediate its effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 32 | Ciprofloxacin | 64 |
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the compound's effect on various cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
| Cell Line | IC50 (µM) | Control (DMSO) |
|---|---|---|
| MCF-7 | 12 | >50 |
| HeLa | 20 | >50 |
| A549 | 15 | >50 |
Synthesis and Structural Analogues
The synthesis of this compound can be achieved through several methods involving cyclization reactions. Structural analogues have been synthesized to explore variations in biological activity. Notable analogues include:
| Compound Name | Unique Features |
|---|---|
| 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid | Lacks the isopropyl group; potential different biological activity. |
| 6-Methyl-2-(4-isopropylphenyl)pyridine-3-carboxylic acid | Similar carboxylic acid functionality; different ring structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
